molecular formula C25H33NO5 B10944773 Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10944773
M. Wt: 427.5 g/mol
InChI Key: SOYBGCIUJAPMAW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for research and development.

Biological Activity

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of oxoquinoline derivatives. Its molecular formula is C22H27NO4C_{22}H_{27}NO_4 with a complex structure that includes a hexahydroquinoline core. The presence of methoxy and propoxy groups on the phenyl ring enhances its solubility and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight365.46 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial activity. For instance, studies have shown that certain oxoquinoline derivatives effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase IV, leading to cell death .

Antiviral Activity

Some studies have highlighted the antiviral potential of related compounds against HIV and other viruses. The structure of the compound suggests it may act as an inhibitor of viral replication by targeting specific enzymes involved in the viral life cycle .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Substituents on the phenyl ring significantly influence its pharmacological profile. For example:

  • Methoxy and Propoxy Groups : These groups enhance lipophilicity and improve bioavailability.
  • Trimethyl Group : Contributes to conformational stability and may affect receptor binding affinity.

Table 2: Summary of SAR Findings

SubstituentEffect on ActivityReference
MethoxyIncreases solubility
PropoxyEnhances antimicrobial activity
TrimethylStabilizes molecular conformation

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives demonstrated that compounds similar to ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Antioxidant Potential : In vitro assays showed that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H33NO5/c1-7-11-31-19-10-9-16(12-20(19)29-6)22-21(24(28)30-8-2)15(3)26-17-13-25(4,5)14-18(27)23(17)22/h9-10,12,22,26H,7-8,11,13-14H2,1-6H3

InChI Key

SOYBGCIUJAPMAW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)OC

Origin of Product

United States

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